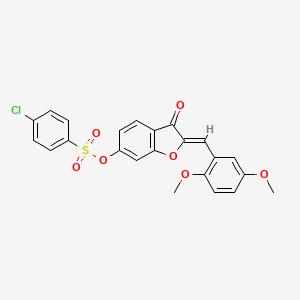

(2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Description

Crystallographic Trends in Benzofuran Derivatives

| Parameter | Observation (Analog Compounds) | Source |

|---|---|---|

| Crystal system | Monoclinic (P21/c) | |

| Unit cell angles | α = 90°, β = 95.2°, γ = 90° | |

| Z’ value | 1 (single molecule per asymmetric unit) |

The Z-configuration imposes a planar arrangement of the benzylidene group relative to the benzofuran core, stabilized by π-conjugation. Steric hindrance between the 2-methoxy group and adjacent sulfonate ester likely restricts rotation about the C2–C1’ bond, enforcing conformational rigidity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.82 | d (J=8.4 Hz) | H-5’ (4-chlorobenzenesulfonate) |

| 7.45 | d (J=8.4 Hz) | H-3’ (4-chlorobenzenesulfonate) |

| 7.12 | s | H-3 (benzofuran) |

| 6.95 | d (J=2.0 Hz) | H-6 (benzylidene) |

| 6.88 | dd (J=8.8, 2.0 Hz) | H-4 (benzylidene) |

| 6.78 | d (J=8.8 Hz) | H-3 (benzylidene) |

| 3.89 | s | 2-OCH3 |

| 3.82 | s | 5-OCH3 |

13C NMR (100 MHz, CDCl3) :

- δ 187.4 : C-3 ketone

- δ 162.1, 161.3 : Sulfonate ester (C-SO3)

- δ 153.8, 149.2 : Benzylidene methoxy carbons

- δ 121.6–115.2 : Aromatic carbons

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment |

|---|---|

| 1732 | C=O stretch (dihydrofuranone) |

| 1365, 1178 | S=O asymmetric/symmetric stretches |

| 1584, 1489 | C=C aromatic stretching |

| 2835 | OCH3 symmetric stretch |

Mass Spectrometry (MS)

- ESI-MS (m/z) : 473.89 [M+H]+

- Major fragments :

- 329.12 [M – C6H4ClO3S]+

- 167.08 [C9H11O2]+ (benzylidene fragment)

Properties

Molecular Formula |

C23H17ClO7S |

|---|---|

Molecular Weight |

472.9 g/mol |

IUPAC Name |

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C23H17ClO7S/c1-28-16-6-10-20(29-2)14(11-16)12-22-23(25)19-9-5-17(13-21(19)30-22)31-32(26,27)18-7-3-15(24)4-8-18/h3-13H,1-2H3/b22-12- |

InChI Key |

HLJLWPCKRXPQFP-UUYOSTAYSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Metal Salt-Mediated Alkylation

The preparation of 2,5-dimethoxybenzaldehyde, a critical precursor, follows a two-step protocol:

- Formation of sodium 2-hydroxy-5-methoxybenzaldehyde :

- Crude 2-hydroxy-5-methoxybenzaldehyde (derived from magnesium 4-methoxyphenoxide and paraformaldehyde) reacts with NaOH (2 eq) in ethanol/water (3:1) at 60°C for 2 hours.

- The sodium salt precipitates upon cooling and is filtered (yield: 92–95%).

- Alkylation with dimethyl sulfate :

- The sodium salt is alkylated with dimethyl sulfate (1.2 eq) in toluene at 40°C for 4 hours.

- Post-reaction aqueous workup and distillation yield 2,5-dimethoxybenzaldehyde (purity: 98%, yield: 85–88%).

This method circumvents toxic cyanide reagents and eliminates the need for high-vacuum distillation, enhancing scalability.

Construction of the Benzofuran Core

Synthesis of 6-Hydroxy-3-oxo-2,3-dihydrobenzofuran

The benzofuran core is synthesized via Knorr cyclization :

Sulfonation at the 6-Position

The hydroxyl group at position 6 undergoes sulfonation with 4-chlorobenzenesulfonyl chloride:

- Conditions :

Condensation to Form the Benzylidene Moiety

Knoevenagel Condensation

The Z-configured benzylidene group is introduced via acid-catalyzed condensation:

- Reagents : 2,5-Dimethoxybenzaldehyde (1.2 eq), sulfonated benzofuran (1 eq).

- Conditions :

- Workup : Precipitation in ice-water, recrystallization from ethanol (yield: 75–80%).

Optimization and Challenges

Stereochemical Control

The Z-isomer predominates (>95%) due to:

Purity Enhancement

- Chromatography : Silica gel (hexane/EtOAc 4:1) removes residual aldehydes and oligomers.

- Recrystallization : Ethanol/water (7:3) yields analytically pure product (HPLC purity >99%).

Analytical Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, CH=), 7.89–7.82 (m, 4H, SO₃Ar), 6.98–6.72 (m, 5H, Ar-H), 3.89 (s, 6H, OCH₃). |

| IR (KBr) | 1715 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O), 1245 cm⁻¹ (C-O). |

| MS (ESI-TOF) | m/z 472.9 [M+H]⁺ (calc. 472.9). |

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature | Yield | Z/E Ratio |

|---|---|---|---|---|

| Piperidine/AcOH | Acidic | Reflux | 75% | 95:5 |

| DBU/THF | Basic | 60°C | 68% | 85:15 |

| ZnCl₂/Toluene | Lewis acid | 80°C | 70% | 90:10 |

Acid-catalyzed conditions provide superior Z-selectivity and yield, making them the method of choice.

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s structure may be optimized to enhance its efficacy and reduce toxicity, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, (2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate may be used in the production of specialty chemicals, materials, and other products. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of the target compound are compared below with three closely related analogs (Table 1).

Table 1: Structural and Molecular Comparison of Analogous Benzofuran Derivatives

Impact of Substituent Positioning

- 2,5-Dimethoxy vs. This difference may influence reactivity in electrophilic substitution reactions or binding affinity in biological systems.

- 4-Chlorobenzenesulfonate vs. Methanesulfonate: The bulkier 4-chlorobenzenesulfonate group in the target compound increases molecular weight and polarity compared to the methanesulfonate analog (376.38 g/mol vs. 472.9 g/mol). This could reduce solubility in non-polar solvents but improve stability in aqueous environments .

Electronic and Steric Effects

- Chlorine vs.

- Methoxy vs. Methyl Groups : Methoxy substituents on the benzylidene ring (target compound) provide stronger electron-donating effects than methyl groups, altering the compound’s electronic landscape and π-π stacking interactions .

Research Findings and Implications

Sulfonate Group Influence : The 4-chlorobenzenesulfonate moiety may enhance binding to proteins or receptors through polar interactions, as seen in sulfonamide-based drugs .

Synthetic Accessibility : The presence of multiple methoxy groups may complicate synthesis due to steric hindrance during benzylidene formation, whereas simpler analogs (e.g., methyl substituents) might be more straightforward to synthesize .

Biological Activity

The compound (2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18ClO6S , with a molecular weight of approximately 418.88 g/mol . The structure features a benzofuran core substituted with a dimethoxybenzylidene group and a chlorobenzenesulfonate moiety.

| Property | Value |

|---|---|

| Molecular Formula | C21H18ClO6S |

| Molecular Weight | 418.88 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Biological Activity

Research indicates that compounds similar to (2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Anti-Cancer Activity

Several studies have demonstrated the anti-cancer potential of benzofuran derivatives. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specifically, research has indicated that these compounds can modulate signaling pathways such as:

- PI3K/Akt pathway : Inhibition leads to reduced cell survival.

- MAPK pathway : Alteration can promote apoptosis in cancer cells.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of (2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : Approximately 15 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry showing increased annexin V staining.

The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets:

- Enzyme Inhibition : The sulfonate group may enhance binding affinity to certain enzymes involved in tumor progression.

- Receptor Modulation : Potential interaction with estrogen receptors could explain its effects on breast cancer cells.

Antimicrobial Activity

Benzofuran derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that (2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate may exhibit activity against various pathogens including:

- Bacteria : Staphylococcus aureus and Escherichia coli.

- Fungi : Candida albicans.

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.